molecular formula C23H24N4O6S B11211133 4-(6-((2-amino-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)-N-(4-methoxybenzyl)butanamide

4-(6-((2-amino-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)-N-(4-methoxybenzyl)butanamide

Cat. No.: B11211133
M. Wt: 484.5 g/mol
InChI Key: GLQDYPDMTDOMER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{6-[(CARBAMOYLMETHYL)SULFANYL]-8-OXO-2H,7H,8H-[1,3]DIOXOLO[4,5-G]QUINAZOLIN-7-YL}-N-[(4-METHOXYPHENYL)METHYL]BUTANAMIDE is a complex organic compound with a unique structure that includes a quinazolinone core, a dioxolo ring, and various functional groups

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The presence of sulfanyl and methoxy groups allows for potential oxidation reactions.

    Reduction: The carbonyl groups in the quinazolinone core can be reduced under appropriate conditions.

    Substitution: The aromatic rings and functional groups can participate in substitution reactions, such as nucleophilic aromatic substitution. Common reagents and conditions for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules and as a reagent in organic synthesis.

    Biology: Potential use in studying enzyme interactions and as a probe for biological pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Possible applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound is not well-documented, but it likely involves interactions with specific molecular targets such as enzymes or receptors. The presence of multiple functional groups suggests that it could participate in various biochemical pathways, potentially inhibiting or activating specific proteins or enzymes.

Comparison with Similar Compounds

Similar compounds include other quinazolinone derivatives and dioxolo-containing molecules. Compared to these, 4-{6-[(CARBAMOYLMETHYL)SULFANYL]-8-OXO-2H,7H,8H-[1,3]DIOXOLO[4,5-G]QUINAZOLIN-7-YL}-N-[(4-METHOXYPHENYL)METHYL]BUTANAMIDE is unique due to its specific combination of functional groups and structural features. This uniqueness may confer distinct chemical properties and biological activities.

Properties

Molecular Formula

C23H24N4O6S

Molecular Weight

484.5 g/mol

IUPAC Name

4-[6-(2-amino-2-oxoethyl)sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]butanamide

InChI

InChI=1S/C23H24N4O6S/c1-31-15-6-4-14(5-7-15)11-25-21(29)3-2-8-27-22(30)16-9-18-19(33-13-32-18)10-17(16)26-23(27)34-12-20(24)28/h4-7,9-10H,2-3,8,11-13H2,1H3,(H2,24,28)(H,25,29)

InChI Key

GLQDYPDMTDOMER-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CCCN2C(=O)C3=CC4=C(C=C3N=C2SCC(=O)N)OCO4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.